

In-Depth Technical Guide: ST-836 Hydrochloride

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Compound of Interest

Compound Name: ST-836 hydrochloride

Cat. No.: B1139235

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CAS Number: 1415564-68-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-836 hydrochloride is a potent and selective dopamine receptor ligand, with a primary affinity for the D3 and D2 receptor subtypes.[1] With Ki values of 4.5 nM for the D3 receptor and 132 nM for the D2 receptor, this compound demonstrates a notable selectivity for the D3 subtype.[1] Its pharmacological profile suggests significant potential as a therapeutic agent for neurological disorders, particularly Parkinson's disease. This document provides a comprehensive technical overview of ST-836 hydrochloride, including its physicochemical properties, known pharmacological data, detailed experimental protocols for its evaluation, and an exploration of its role within relevant signaling pathways.

Physicochemical and Pharmacological Data

The following tables summarize the available quantitative data for **ST-836 hydrochloride**.

Table 1: Physicochemical Properties



Property	Value	Reference	
CAS Number	1415564-68-9	[2]	
Chemical Name	N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride	[2]	
Molecular Formula	C23H35CIN4OS	[2]	
Molecular Weight	451.07 g/mol [2]		
Appearance	White to off-white solid		
Solubility	Soluble in DMSO	_	
Storage	Store at 4°C, sealed and away from moisture. In solvent (-80°C for 6 months; -20°C for 1 month).		

Table 2: Pharmacological Data

Parameter	Value	Target	Reference
Ki	4.5 nM	Dopamine D3 Receptor	[1]
Ki	132 nM	Dopamine D2 Receptor	[1]

Signaling Pathways

ST-836 hydrochloride exerts its effects by modulating dopamine D2 and D3 receptor signaling pathways. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This canonical pathway is a key mechanism through which D2 and D3 receptors regulate neuronal excitability.



Beyond the canonical pathway, D2 and D3 receptors are also involved in non-canonical, β-arrestin dependent signaling and can form heteromers with other receptors, such as D1 receptors, leading to more complex downstream signaling cascades.



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Canonical D2/D3 Receptor Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the characterization of **ST-836 hydrochloride**, based on standard practices in the field and information likely contained within the primary patent literature (WO2009056805A1).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of **ST-836 hydrochloride** for dopamine D2 and D3 receptors.

Methodology:

- Membrane Preparation: Cell membranes expressing human dopamine D2 or D3 receptors are prepared from transfected cell lines (e.g., CHO or HEK293).
- Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, is used.
- Radioligand: A specific radioligand for D2 and D3 receptors, such as [3H]spiperone or [3H]-(+)-PHNO, is utilized.
- Competition Assay:

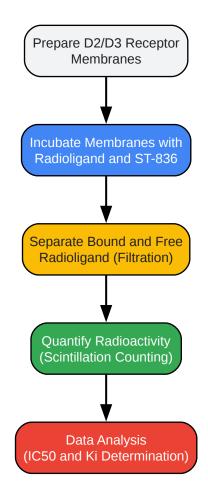






- A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of ST-836 hydrochloride.
- Non-specific binding is determined in the presence of a high concentration of a nonlabeled competing ligand (e.g., haloperidol or raclopride).
- Incubation: The reaction mixtures are incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The IC50 values are determined by non-linear regression analysis of the
 competition binding curves. The Ki values are then calculated using the Cheng-Prusoff
 equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is
 its dissociation constant.





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Radioligand Binding Assay Workflow

In Vitro Functional Assays (cAMP Accumulation Assay)

Objective: To determine the functional activity of **ST-836 hydrochloride** at dopamine D2 and D3 receptors (i.e., whether it is an agonist or antagonist).

Methodology:

- Cell Culture: Cells stably expressing human dopamine D2 or D3 receptors are cultured in appropriate media.
- Assay Principle: This assay measures the ability of a compound to inhibit the forskolinstimulated accumulation of cAMP.
- Procedure:



- Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Cells are then treated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of ST-836 hydrochloride.
- A known D2/D3 receptor agonist (e.g., quinpirole) is used as a positive control.
- cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- Data Analysis: The concentration-response curves are plotted, and EC50 (for agonists) or IC50 (for antagonists) values are determined.

In Vivo Models of Parkinson's Disease

Objective: To evaluate the therapeutic potential of **ST-836 hydrochloride** in animal models of Parkinson's disease.

Common Models:

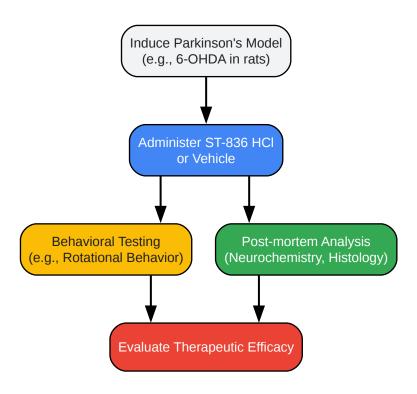
- 6-Hydroxydopamine (6-OHDA) Rat Model: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats leads to the degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[5][6][7]
- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: Systemic administration
 of MPTP in mice causes selective destruction of dopaminergic neurons in the substantia
 nigra.[5]

Experimental Workflow:

- Induction of Parkinsonism: The chosen animal model is induced with the respective neurotoxin.
- Drug Administration: After a recovery period and confirmation of the lesion (e.g., through apomorphine-induced rotations for the 6-OHDA model), animals are treated with ST-836 hydrochloride or a vehicle control.



- Behavioral Assessment: A battery of behavioral tests is conducted to assess motor function, including:
 - Rotational Behavior: In unilaterally lesioned animals, dopamine agonists induce contralateral rotations, which can be quantified.
 - Cylinder Test: This test assesses forelimb akinesia by measuring the preferential use of the non-impaired forelimb.
 - Catalepsy Test: The ability of the compound to induce or reverse catalepsy (a state of immobility) is evaluated.
- Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to measure dopamine and its metabolite levels in the striatum.
- Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) can be used to assess the extent of neuroprotection or neurorestoration.



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In Vivo Parkinson's Disease Model Workflow



Conclusion

ST-836 hydrochloride is a promising dopamine D3/D2 receptor ligand with a favorable selectivity profile for the D3 receptor. Its potential as a therapeutic agent for Parkinson's disease warrants further investigation through rigorous preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its pharmacological and therapeutic properties. Further research should focus on elucidating its functional activity at the D2 and D3 receptors, its pharmacokinetic profile, and its efficacy and safety in relevant animal models.

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